molecular formula C13H13N3O3 B2809878 N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 898457-57-3

N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2809878
CAS No.: 898457-57-3
M. Wt: 259.265
InChI Key: WZRAXBOMCDWWIJ-UHFFFAOYSA-N
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Description

“N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are a group of compounds that have shown therapeutic potential . They are a privileged scaffold in medicinal chemistry and have been reported to harbor vast therapeutic potential .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives has been described . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .


Chemical Reactions Analysis

The reactivity of similar compounds has been studied. For instance, it has been shown that the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .

Scientific Research Applications

Chemical Modifications and Biological Properties

The structural modification of pyrido[1,2-a]pyrimidine derivatives is a notable area of research aimed at optimizing biological properties. For example, studies have explored the methylation of the pyridine moiety to enhance analgesic properties. These modifications involve reactions to strategically place a methyl group, which is then tested for increased biological activity, particularly in analgesic applications (Ukrainets et al., 2015). Such research underscores the potential of pyrido[1,2-a]pyrimidine derivatives in developing new analgesics, demonstrating a direct application in medicinal chemistry for drug design and discovery.

Synthesis and Analgesic Properties

The synthesis of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides and their analgesic properties have been extensively studied. These efforts aim to identify new analgesics by creating a range of derivatives and evaluating their efficacy using models such as the "acetic acid writhing" test. This line of research indicates that all synthesized derivatives possess varying degrees of analgesic properties, highlighting the importance of the pyrido[1,2-a]pyrimidine nucleus as a bioactive scaffold (Ukrainets et al., 2015).

Anticancer and Antiviral Activities

Further investigations into pyrido[1,2-a]pyrimidine-3-carboxamide derivatives reveal their potential in anticancer and antiviral therapies. For instance, novel derivatives have been synthesized and screened for their anticancer activity against human cancer cell lines, identifying compounds with promising anticancer properties (Kumar et al., 2015). Additionally, certain derivatives exhibit antiviral activities, offering insights into their possible use in treating viral infections (Ukrainets, Bereznyakova, & Turaibei, 2008).

Future Directions

The future directions in the research of “N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” and similar compounds could involve further exploration of their therapeutic potential. For instance, the transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives was generally accompanied by some decrease in analgesic activity . Therefore, future studies could focus on improving the analgesic activity of these compounds.

Properties

IUPAC Name

2-hydroxy-9-methyl-4-oxo-N-prop-2-enylpyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-3-6-14-11(17)9-12(18)15-10-8(2)5-4-7-16(10)13(9)19/h3-5,7,18H,1,6H2,2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRAXBOMCDWWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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